3-Chlorobenzenamine-13C6
Description
3-Chlorobenzenamine-¹³C₆ (CAS: 108-42-9, isotopic variant) is a carbon-13 isotopically labeled derivative of 3-chloroaniline, where all six carbon atoms in the benzene ring are replaced with the stable isotope carbon-13. This modification preserves the chemical reactivity of the parent compound while enabling precise tracking in analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The molecule consists of a benzene ring substituted with an amino group (-NH₂) and a chlorine atom at the meta position. Its isotopic enrichment increases the molecular weight from approximately 127.57 g/mol (non-labeled) to ~133.57 g/mol (¹³C₆-labeled), a critical distinction for quantitative tracer studies in pharmacokinetics, metabolic research, and environmental monitoring .
Properties
Molecular Formula |
¹³C₆H₆ClN |
|---|---|
Molecular Weight |
133.53 |
Synonyms |
m-Chloroaniline-13C6; 1-Amino-3-chlorobenzene-13C6; 3-Amino-1-chlorobenzene-13C6; 3-Chloro-1-aminobenzene-13C6; 3-Chloroaniline-13C6; 3-Chlorobenzenamine-13C6; 3-Chlorophenylamine-13C6; 5-Chloroaniline-13C6; Fast Orange GC Base-13C6; NSC 17581-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Isotopic 3-Chloroaniline
- Molecular Weight : 127.57 g/mol (vs. 133.57 g/mol for ¹³C₆ variant).
- Applications : Primarily used as an intermediate in agrochemicals (e.g., herbicides) and dyes. Lacks isotopic labeling, limiting its utility in tracer studies.
- Reactivity : Exhibits typical aromatic amine behavior, undergoing electrophilic substitution at the ortho/para positions relative to the -NH₂ group. The chlorine atom deactivates the ring, reducing reactivity compared to unsubstituted aniline .
Positional Isomers: 2-Chloroaniline and 4-Chloroaniline
- 2-Chloroaniline (CAS: 95-51-2): The ortho isomer has a lower melting point (7°C) compared to 3-chloroaniline (10–12°C). Steric hindrance from the adjacent -NH₂ and -Cl groups reduces its stability in synthetic applications.
- 4-Chloroaniline (CAS: 106-47-8): The para isomer is more thermally stable (melting point: 72°C) and is widely used in pharmaceutical synthesis. Its symmetry enhances crystallinity, a property less pronounced in the meta isomer .
3-Chlorobenzaldehyde (CAS: 587-04-2)
- Functional Group : Contains an aldehyde (-CHO) instead of an amine.
- Reactivity : Participates in condensation reactions (e.g., forming Schiff bases) and oxidation to 3-chlorobenzoic acid. Lacks the nucleophilic -NH₂ group, making it unsuitable for amide or urea synthesis.
- Applications : Used in fragrances and as a precursor for pharmaceuticals like antihypertensive agents .
Isotopically Labeled Analogs
[U-Ring-¹³C₆]-3-(Trifluoromethyl)benzenamine
- Structure : Features a trifluoromethyl (-CF₃) group instead of chlorine. The -CF₃ group is strongly electron-withdrawing, further deactivating the aromatic ring compared to -Cl.
- Applications: Used in drug development for its metabolic stability and as an internal standard in LC-MS assays. The ¹³C₆ labeling facilitates differentiation from non-labeled analogs in complex matrices .
Comparison of Isotopic Purity and Analytical Utility
| Compound | Isotopic Purity (%) | Key Analytical Use |
|---|---|---|
| 3-Chlorobenzenamine-¹³C₆ | ≥98 | MS quantification in environmental samples |
| [U-Ring-¹³C₆]-3-(CF₃)C₆H₄NH₂ | ≥99 | Pharmacokinetic tracer studies |
The ¹³C₆ label in 3-chlorobenzenamine minimizes isotopic interference in MS, whereas the -CF₃ analog’s higher lipophilicity enhances its utility in bioavailability studies .
Physicochemical Properties
| Property | 3-Chlorobenzenamine-¹³C₆ | 3-Chloroaniline | 4-Chloroaniline |
|---|---|---|---|
| Molecular Weight (g/mol) | 133.57 | 127.57 | 127.57 |
| Melting Point (°C) | 10–12 | 10–12 | 72 |
| Boiling Point (°C) | 230–232 | 230–232 | 232 |
| LogP (Octanol-Water) | 1.78 | 1.78 | 1.67 |
The meta and para isomers exhibit divergent solubility profiles, with 4-chloroaniline being less soluble in polar solvents due to its crystalline structure .
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